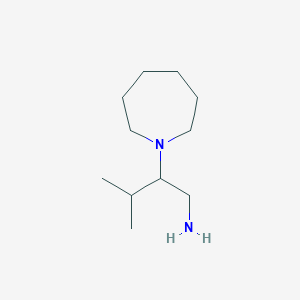
2-(Azepan-1-yl)-3-methylbutan-1-amine
Vue d'ensemble
Description
“2-(Azepan-1-yl)ethanol” is a compound with the CAS Number: 20603-00-3 . It has a molecular weight of 143.23 . Another related compound is “2-(azepan-1-yl)ethylamine” with a CAS Number: 55543-73-2 and a molecular weight of 170.3 .
Synthesis Analysis
A compound “2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol” has been experimentally synthesized by the petasis reaction .
Molecular Structure Analysis
The molecular structure of “2-(Azepan-1-yl)ethanol” has been analyzed using FT-IR, NMR, UV-Vis spectroscopy .
Chemical Reactions Analysis
The compound “2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol” is an alkylaminophenol compound and has been experimentally synthesized by the petasis reaction .
Physical And Chemical Properties Analysis
“2-(Azepan-1-yl)ethanol” has a molecular weight of 143.23 . Another related compound is “2-(azepan-1-yl)ethylamine” with a molecular weight of 170.3 .
Applications De Recherche Scientifique
Applications in Polymer Synthesis
The synthesis and characterization of primary amine end-functionalized polymers, such as polystyrene and poly(methyl methacrylate), have been explored through living anionic polymerization techniques. These methods involve the reaction of living anionic polymers with specific initiators to produce well-defined aliphatic primary amine α-end-functionalized polymers. Such functionalized polymers can be used in various applications, including advanced materials and nanotechnology, due to their controlled structure and the functional groups available for further modification (H. Ji, Georgios Sakellariou, J. Mays, 2007).
Enantioselective Functionalization
The development of methods for the enantioselective functionalization of saturated aza-heterocycles, such as azepanes, is crucial in drug discovery. A palladium-catalyzed enantioselective α-C–H coupling technique has been introduced to functionalize a wide range of amines. This method provides high enantioselectivities and exclusive regioselectivity for α-arylated amines, which are common structures in bioactive compounds and therapeutic agents. Such advancements in synthetic chemistry enhance the ability to produce complex molecules with specific chiral centers, beneficial for pharmaceutical applications (P. Jain, Pritha Verma, Guoqin Xia, jin-quan yu, 2016).
Ionic Liquids Synthesis
Azepane has been utilized as a starting material for synthesizing a new family of room temperature ionic liquids. The transformation of azepane into tertiary amines and subsequent quaternization reactions produce azepanium salts. These ionic liquids have applications in green chemistry and material science due to their low viscosities, high conductivities, and wide electrochemical windows. Their synthesis from azepane not only provides a route to novel ionic liquids but also offers a way to mitigate the disposal issue of azepane coproducts from the polyamide industry (T. Belhocine, Stewart A. Forsyth, H. Gunaratne, et al., 2011).
Hydroaminoalkylation for N-heterocycles Synthesis
The hydroaminoalkylation process catalyzed by tantalum has been employed to synthesize α- and β-substituted N-heterocycles directly from secondary amines and alkenes. This atom-economic reaction yields α-alkylated products such as piperidine, piperazine, and azepane with excellent regio- and diastereoselectivity. It represents a significant advancement in the synthesis of N-heterocycles, which are pivotal in pharmaceuticals and agrochemicals (Philippa R. Payne, Pierre Garcia, P. Eisenberger, Jacky C-H Yim, L. Schafer, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-(azepan-1-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)11(9-12)13-7-5-3-4-6-8-13/h10-11H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIIWOCBZLOOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-3-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



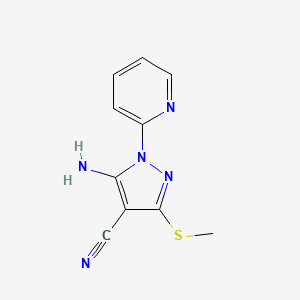
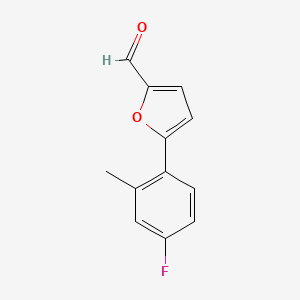
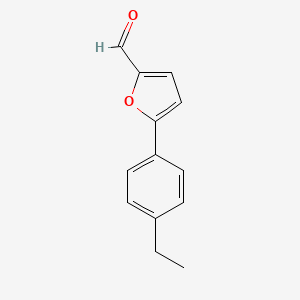
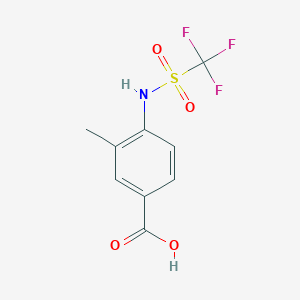
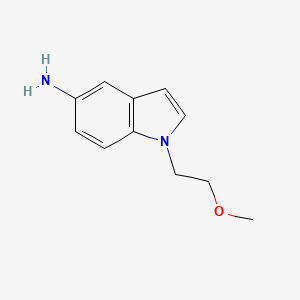
![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)
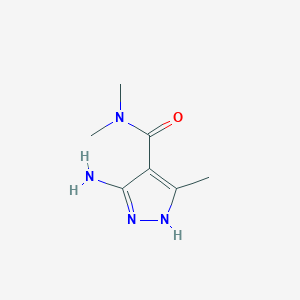
![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)
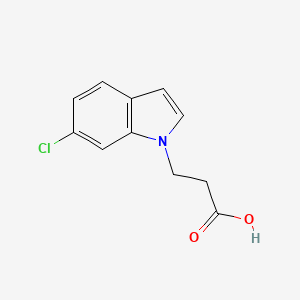
![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)